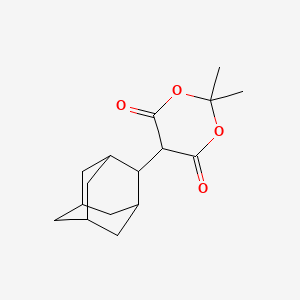

![molecular formula C22H18O3 B5558410 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one, also known as DPC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound is a derivative of coumarin and has a unique structure that makes it a promising candidate for further investigation.

Scientific Research Applications

Photochromic and Redox Properties : A study by Huang et al. (2007) investigated 2H-pyrano[3,2-c]chromen-5-one derivatives, focusing on their photochromic and redox properties. This research is significant in understanding the light-induced color changes and redox behavior of similar compounds.

Photooxygenation and Synthesis : El-Gogary et al. (2015) conducted research on the synthesis and photooxygenation of angular furocoumarin derivatives, including 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one and 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one. Their study, detailed in Research on Chemical Intermediates, explored the photooxygenation processes in these compounds.

Aqueous Media Synthesis : The efficient synthesis of similar compounds in aqueous media was reported by Khalilzadeh et al. (2011) in Molecular Diversity. Their work presented a method for synthesizing 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4 H-furo[3,2-c]chromene-4(2H)-one, highlighting the potential for creating similar structures in water-based environments.

Theoretical and Experimental Study : Turbay et al. (2014) in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy explored a psolaren derivative, (E)-9-(3,4-dimethylpent-2-enyloxy)-7H-furo[3,2-g]chromen-7-one, using both theoretical and experimental methods. This comprehensive study combined X-ray diffraction, ab initio, and DFT methods to analyze the molecular structure.

Pyrimidine and Pyridazine Derivatives : Aniskova et al. (2017) in Molecules developed new biologically active compounds containing pyrimidine and pyridazine fragments using arylmethylidene derivatives of furan-2(3H)-ones. This research contributes to the understanding of nitrogen-containing bases in similar chemical structures.

Synthesis of Polycyclic Heteroaromatic Coumarins : Shi et al. (2018) in The Journal of Organic Chemistry developed a method for synthesizing polycyclic heteroaromatic coumarins. Their approach included photoinduced dehydrogenative annulation, expanding the π-conjugation system and enhancing fluorescence emissions.

properties

IUPAC Name |

4,7-dimethyl-5-phenyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O3/c1-12-11-17-20(15-9-6-10-16(15)22(23)25-17)21-18(12)19(13(2)24-21)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJMVWVSFXIVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=C(O4)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)